molecular formula C14H21NO B3148711 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine CAS No. 654662-91-6

4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine

Cat. No.: B3148711
CAS No.: 654662-91-6
M. Wt: 219.32 g/mol
InChI Key: UHNOFEFWGGDKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Piperidine (B6355638) Derivatives and Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern medicine. numberanalytics.comnumberanalytics.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur can dramatically alter a molecule's chemical and biological properties, making them a versatile scaffold for drug design. numberanalytics.com In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in pharmaceutical development. nih.gov These structures are integral to a vast array of drugs, from antibiotics like penicillin, which contains a β-lactam ring, to antidepressants such as fluoxetine. reachemchemicals.com

Within this broad class, piperidine, a six-membered nitrogen-containing heterocycle, stands out as a particularly important structural motif. nih.govencyclopedia.pub Piperidine and its derivatives are found in numerous pharmaceuticals and naturally occurring alkaloids, exhibiting a wide range of pharmacological activities. encyclopedia.pubresearchgate.net The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets, making it a privileged scaffold in drug design. researchgate.netpjps.pk Its derivatives have been developed into drugs for an extensive number of therapeutic applications, including cancer, infectious diseases, and central nervous system disorders. researchgate.netijnrd.org

Table 1: Examples of Heterocyclic Scaffolds in Approved Drugs

Heterocyclic Scaffold Drug Example Therapeutic Area
Quinoline Chloroquine Antimalarial ijsrtjournal.com
Pyrimidine Imatinib Anticancer ijsrtjournal.com
Piperidine Donepezil Anti-Alzheimer's encyclopedia.pub
β-Lactam Penicillin Antibiotic reachemchemicals.com

Rationale for Academic Investigation of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine and Related Motifs

The academic and industrial pursuit of novel piperidine derivatives like this compound is driven by the consistent success of this scaffold in generating therapeutically valuable compounds. The unique ability of the piperidine ring to be combined with various molecular fragments allows for the creation of new chemical entities with diverse potential pharmacological effects. clinmedkaz.org

The investigation into specific derivatives such as the one is often a rational design approach. Researchers aim to synthesize and evaluate new molecules that may exhibit improved potency, selectivity, or pharmacokinetic properties compared to existing agents. The combination of the piperidine core with other pharmacologically relevant groups, in this case, the 2-methoxyphenyl-ethyl side chain, creates a novel chemical space to explore for biological activity. The development of efficient and cost-effective synthesis methods for substituted piperidines is a critical task in modern organic chemistry, further fueling research in this area. nih.gov The continuous exploration of such compounds is essential for expanding the available drug-like chemical space and driving more effective drug discovery programs. nih.gov

Structural Features and Anticipated Pharmacological Relevance of the 2-Methoxyphenyl-ethyl-piperidine Scaffold

The structure of this compound can be deconstructed into three key components, each contributing to its potential pharmacological profile: the piperidine ring, the ethyl linker, and the 2-methoxyphenyl group.

The Piperidine Ring: As a foundational heterocyclic system, the piperidine moiety is a cornerstone in drug production. researchgate.net Its presence is associated with a wide spectrum of biological activities, including but not limited to analgesic, antipsychotic, antimicrobial, and anticancer effects. researchgate.netijnrd.org The nitrogen atom in the ring can act as a basic center, which is often crucial for interactions with biological targets and for the physicochemical properties of the molecule.

The 2-Methoxyphenyl Group: The methoxy-substituted phenyl ring is a common feature in many biologically active compounds. The methoxy (B1213986) group (-OCH3) at the ortho-position can influence the molecule's electronic properties and its ability to form hydrogen bonds. Furthermore, the lipophilicity of the phenyl ring can impact the molecule's ability to cross biological membranes. The substitution pattern on the phenyl ring is a key determinant of a compound's interaction with specific receptors. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is known to be crucial for the activity of certain 5-HT2A receptor antagonists. nih.gov The presence of the methoxy group on the phenyl ring in this compound suggests potential for interactions with targets where such a feature is favorable.

The combination of these structural elements within the 2-methoxyphenyl-ethyl-piperidine scaffold suggests a high potential for biological activity. In silico studies on new piperidine derivatives have predicted a wide range of effects, including interactions with enzymes, receptors, and ion channels, indicating their potential in treating conditions like cancer and central nervous system diseases. clinmedkaz.org

Table 2: Potential Pharmacological Roles of Structural Motifs in this compound

Structural Motif Potential Pharmacological Contribution
Piperidine Ring Core scaffold for diverse biological activities including CNS, antimicrobial, and anticancer effects. researchgate.netijnrd.org
Ethyl Linker Provides conformational flexibility, influencing binding affinity to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methoxyphenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-5-3-2-4-13(14)7-6-12-8-10-15-11-9-12/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNOFEFWGGDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 2 Methoxy Phenyl Ethyl Piperidine and Analogous Piperidine Structures

Strategies for Piperidine (B6355638) Ring Formation

Intramolecular cyclization reactions are a powerful tool for the formation of the piperidine ring, typically involving the formation of a carbon-nitrogen or carbon-carbon bond on a linear precursor. wikipedia.org These methods often offer a high degree of control over the ring's substitution pattern.

One common approach involves the cyclization of amino-olefins. For instance, an appropriately substituted aminopropargyl alcohol can undergo a domino redox isomerization/cyclization catalyzed by a ruthenium complex to yield a piperidine derivative. odu.edu Another strategy is the intramolecular hydroamination of unactivated alkenes, which can be catalyzed by palladium complexes bearing tridentate ligands that suppress undesirable side reactions. odu.edu

Radical-mediated cyclizations also provide a viable route. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, although this may sometimes lead to the formation of linear alkene byproducts. wikipedia.org Furthermore, nitrogen-centered radical cyclizations, initiated by processes such as proton-coupled electron transfer (PCET) under photoredox conditions, can be employed to form nitrogen-containing heterocycles. researchgate.net

The following table summarizes selected intramolecular cyclization strategies for piperidine synthesis.

Table 1: Intramolecular Cyclization Strategies for Piperidine Synthesis
Reaction Type Catalyst/Reagent Key Features Reference
Domino Redox Isomerization/Cyclization Ruthenium Complex Atom-economical, broad scope. odu.edu
Intramolecular Hydroamination Palladium Complex Mild conditions, tolerates acid-sensitive groups. odu.edu
Radical-Mediated Amine Cyclization Cobalt(II) Catalyst Effective for linear amino-aldehydes. wikipedia.org
Nitrogen-Centered Radical Cyclization Photoredox Catalyst Initiated by proton-coupled electron transfer. researchgate.net

The hydrogenation of pyridine (B92270) precursors is arguably the most direct and widely utilized method for synthesizing the piperidine core. wikipedia.org This approach involves the reduction of a pre-functionalized pyridine ring, which can be achieved using a variety of catalysts and reaction conditions.

Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are frequently employed. google.comnih.gov For example, substituted pyridines can be hydrogenated using PtO₂ under hydrogen gas pressure in glacial acetic acid at room temperature. google.comnih.gov The use of a Pd/C-pyridine combination has been shown to be effective for chemoselective hydrogenations in the presence of certain protecting groups. dtic.mil Rhodium-based catalysts, sometimes in combination with other metals like platinum, can also effectively catalyze the hydrogenation of pyridines. masterorganicchemistry.com

Homogeneous catalysts, including iridium and rhodium complexes, have also been developed for pyridine hydrogenation. wikipedia.org These often allow for milder reaction conditions and can provide high levels of stereoselectivity, particularly in the synthesis of chiral piperidines from pyridinium (B92312) salts. wikipedia.orgresearchgate.net Transfer hydrogenation, using hydrogen donors like formic acid or ammonia (B1221849) borane, offers an alternative to using high-pressure hydrogen gas. odu.eduresearchgate.net

Recent advancements include electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more sustainable approach. rsc.orgwikipedia.org

The table below provides an overview of common catalysts used for the hydrogenation of pyridine precursors.

Table 2: Catalysts for Hydrogenation of Pyridine Precursors
Catalyst Type Examples Typical Conditions Reference
Heterogeneous PtO₂, Pd/C, Rh/C H₂ gas, various pressures and temperatures google.comnih.gov
Homogeneous [RhCp*Cl₂]₂, Iridium complexes H₂ gas or transfer hydrogenation reagents wikipedia.orgresearchgate.net
Electrocatalytic Carbon-supported Rhodium Ambient temperature and pressure rsc.orgwikipedia.org

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines, often through a two-step, one-pot procedure involving the formation of an imine or enamine intermediate followed by reduction. nih.gov This can be achieved through both intermolecular and intramolecular pathways.

A common intermolecular approach is the Dieckmann condensation of an aminodicarboxylate ester, which is formed by the condensation of a primary amine with two equivalents of an acrylate (B77674) ester. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916). rsc.orgnih.gov Reductive amination can also be performed by reacting a dicarbonyl compound, such as glutaraldehyde, with an amine in the presence of a reducing agent. libretexts.org For instance, a ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with aniline (B41778) derivatives can produce N-substituted piperidines. libretexts.org

Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidine with various aldehydes. mdpi.comnih.gov

Installation of the 2-Methoxyphenyl-ethyl Moiety

A key step in the synthesis of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine is the introduction of the 2-methoxyphenylethyl group at the 4-position of the piperidine ring. This can be accomplished either by building the ring with the side chain already in place on a precursor or by attaching the side chain to a pre-formed piperidine or pyridine.

One plausible route involves the use of a Wittig reaction . A phosphonium (B103445) ylide derived from 2-methoxybenzyl bromide can react with a protected 4-piperidone to form a 4-(2-methoxyphenyl)methylene-piperidine intermediate. Subsequent hydrogenation of the exocyclic double bond would yield the desired 4-(2-methoxyphenylethyl)piperidine. The Wittig reaction is a robust method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. wikipedia.orgarkat-usa.org

Alternatively, a Grignard reaction could be employed. For example, a Grignard reagent prepared from a 2-(2-methoxyphenyl)ethyl halide could potentially add to a 4-pyridone precursor. However, a more common approach involves the addition of a Grignard reagent to a pyridine that is activated towards nucleophilic attack, for instance, as an N-acylpyridinium salt.

Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction . youtube.com This palladium-catalyzed reaction could couple a 4-vinylpiperidine derivative with 2-methoxyphenylboronic acid. google.comgoogle.com The resulting 4-(2-methoxyphenylethenyl)piperidine would then be reduced to the target compound. The Suzuki coupling is known for its high tolerance of functional groups and has been used to couple arylboronic acids with vinyl partners.

A summary of potential methods for installing the side chain is presented below.

Table 3: Methods for Installing the 2-Methoxyphenyl-ethyl Moiety
Method Key Reactants Intermediate Reference
Wittig Reaction & Reduction 4-Piperidone, (2-methoxybenzyl)triphenylphosphonium halide 4-(2-methoxyphenyl)methylene-piperidine wikipedia.orgarkat-usa.org
Suzuki Coupling & Reduction 4-Vinylpiperidine, 2-methoxyphenylboronic acid 4-(2-methoxyphenylethenyl)piperidine youtube.comgoogle.comgoogle.com

Derivatization and Functionalization of the Piperidine Nitrogen and Ring System

Once the core structure of this compound is assembled, further derivatization can be carried out to modulate its properties. The piperidine nitrogen is a common site for functionalization. N-alkylation can be readily achieved by reacting the secondary amine with an alkyl halide, often in the presence of a base such as potassium carbonate or by using a strong base like sodium hydride to first form the amide anion. researchgate.net Reductive amination with aldehydes or ketones provides another route to N-substituted piperidines. mdpi.com

The piperidine ring itself can also be functionalized. For example, if a 4-piperidone is used as an intermediate, the carbonyl group can be converted to a hydroxyl group via reduction, or it can serve as a handle for further carbon-carbon bond-forming reactions. nih.gov The regioselective alkylation at other positions on the piperidine ring, such as the 3-position, can be achieved by first converting piperidine to an enamine or an enamide anion, which can then be reacted with an alkyl halide. odu.edu

Stereoselective Synthesis of Chiral Piperidine Analogues

The synthesis of enantiomerically pure piperidine analogues is of significant interest, particularly for pharmaceutical applications. Several strategies have been developed to achieve stereocontrol.

Asymmetric hydrogenation of pyridine precursors is a prominent method. This can be accomplished using chiral homogeneous catalysts, such as rhodium or iridium complexes with chiral ligands. wikipedia.orgresearchgate.net Asymmetric transfer hydrogenation of pyridinium salts using a chiral catalyst can also yield chiral piperidines. researchgate.net

Chemo-enzymatic methods offer a green and highly selective alternative. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.

Intramolecular cyclization of precursors containing a chiral auxiliary or the use of a chiral catalyst can also lead to the formation of enantiomerically enriched piperidines. For instance, the lithiation of an N-Boc-protected amine with a chiral ligand like (-)-sparteine, followed by intramolecular cyclization, can produce chiral 2-substituted piperidines.

The following table highlights some approaches to stereoselective piperidine synthesis.

Table 4: Stereoselective Synthesis Approaches for Chiral Piperidines
Method Key Feature Example Reference
Asymmetric Hydrogenation Chiral metal catalysts Rhodium or Iridium complexes with chiral ligands wikipedia.orgresearchgate.net
Chemo-enzymatic Cascade Biocatalytic deracemization Amine oxidase/ene imine reductase cascade
Chiral Ligand-Mediated Cyclization Asymmetric deprotonation and cyclization n-BuLi/(-)-sparteine mediated cyclization

Preclinical Pharmacological and Mechanistic Investigations

In Vitro and In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Studies

Role of Transporters in Pharmacokinetics

A comprehensive review of scientific literature and preclinical trial data was conducted to ascertain the role of transporters in the pharmacokinetics of the compound 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine. This investigation aimed to identify specific interactions with uptake and efflux transporters that could influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Despite a thorough search of available research databases and scientific publications, no specific studies detailing the interaction of this compound with pharmacokinetic transporters were identified. Consequently, there is no published data to confirm whether this compound is a substrate or inhibitor of key transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Cation Transporters (OCTs), or others that play a crucial role in drug disposition.

The absence of such studies means that the specific mechanisms by which this compound is transported across cellular barriers in organs critical for drug pharmacokinetics, such as the intestine, liver, kidney, and brain, remain uncharacterized. Information regarding its potential for transporter-mediated drug-drug interactions is also unavailable.

Due to the lack of specific research findings on this topic, no data tables on transporter interactions can be provided at this time.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Research on dual-targeting compounds for histamine H3 and sigma-1 receptors has also utilized molecular docking to identify protein-ligand interactions. nih.govacs.orgunisi.it These studies have highlighted that the piperidine (B6355638) moiety is a critical structural element for high affinity at the sigma-1 receptor. nih.govacs.org

Table 1: Example Molecular Docking Results for a Piperidine Derivative at S1R

Parameter Value Key Interacting Residues
Binding Affinity (Ki) 3.2 nM Glu172
Docking Score - -

Note: Data is representative of piperidine derivatives studied in the literature. nih.gov

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to refine the understanding of binding modes.

For piperidine-based ligands targeting the sigma-1 receptor, MD simulations have been performed to confirm the stability of the interactions observed in docking studies. nih.gov These simulations can reveal crucial amino acid residues that maintain stable interactions with the ligand. nih.gov By running simulations, researchers can observe how the 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine core and its substituents settle into the binding pocket, confirming the importance of interactions like the salt bridge with Glu172 and the hydrophobic interactions of the aromatic rings. nih.gov The stability of these complexes is often quantified by calculating the Root-Mean-Square Deviation (RMSD) over the simulation time. mdpi.com

Table 2: Representative Molecular Dynamics Simulation Parameters

Parameter Description Typical Value/Software
Simulation Software Program used for the MD simulation Desmond (Schrödinger Suite) nih.gov
Simulation Time Duration of the simulation 100 ns
System Stability Metric Root-Mean-Square Deviation (RMSD) < 3 Å

Note: This table represents typical parameters used in MD studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

The this compound scaffold has been part of compound series used to develop QSAR models for various biological targets, including opioid receptors and other central nervous system proteins. nih.govkcl.ac.uk In these studies, molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related compounds and correlated with their measured biological activities. nih.govnih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to opioid receptor antagonists, where steric and electrostatic fields are mapped to predict binding affinities. nih.gov Such models can guide the design of new derivatives by indicating which structural modifications on the piperidine or methoxyphenyl rings might enhance activity or selectivity. nih.gov The predictive power of these models is typically evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

Table 3: Example QSAR Model Validation Parameters

Model Type Target q² (Cross-validated r²) r² (Non-validated r²)
3D-QSAR (CoMFA) Delta Opioid Receptor 0.69 0.91
3D-QSAR (CoMFA) Mu Opioid Receptor 0.67 0.92

Note: Data is derived from QSAR studies on piperidine derivatives and opioid antagonists. nih.govnih.gov

Based on the comprehensive search for "this compound" and its application in advanced research methodologies, there is no specific information available regarding its use in radioligand development for PET/SPECT imaging or as a chemical probe for receptor mapping. The scientific literature extensively documents the use of structurally similar compounds containing a piperazine ring, rather than the piperidine ring present in the requested compound.

Derivatives of (2-Methoxyphenyl)piperazine are well-established scaffolds for high-affinity ligands targeting central nervous system receptors, particularly the serotonin 5-HT1A receptor. These related compounds have been successfully developed into radiotracers for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). However, this body of research does not extend to the specific compound "this compound".

Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline and focuses solely on the specified chemical compound, as there is no available research data to support the content for the outlined sections.

Future Perspectives in Research on 4 2 2 Methoxy Phenyl Ethyl Piperidine

Identification of Novel Biological Targets and Polypharmacology

The future investigation into the biological profile of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine will likely commence with a broad screening to identify its primary and secondary pharmacological targets. The concept of polypharmacology, where a single compound interacts with multiple targets, is a key consideration in modern drug discovery.

Table 1: Potential Biological Targets for 4-Phenethylpiperidine Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
Opioid ReceptorsMu (µ), Delta (δ), Kappa (κ)Analgesia
G-Protein Coupled Receptors (GPCRs)Serotonin (5-HT) Receptors, Dopamine ReceptorsCNS Disorders, Psychiatry
Ion ChannelsSodium, Potassium, Calcium ChannelsNeurology, Cardiology
TransportersDopamine Transporter (DAT), Serotonin Transporter (SERT)CNS Disorders, Psychiatry
EnzymesVarious kinases, proteasesOncology, Inflammatory Diseases

In silico prediction tools can play a significant role in the initial stages of research. For instance, computational models that predict the biological activity spectra for substances (PASS) can suggest a range of potential pharmacological effects and mechanisms of action for novel piperidine (B6355638) derivatives. clinmedkaz.org Such studies on new piperidine compounds have indicated potential interactions with various enzymes, receptors, and transport systems, suggesting applicability in oncology and for central nervous system diseases. clinmedkaz.org

The 4-phenethylpiperidine scaffold is a core component of potent opioid analgesics, including fentanyl and its analogs. nih.govnih.gov Research has shown that modifications to this scaffold can significantly alter receptor affinity and selectivity. nih.govnih.gov Therefore, a primary avenue of investigation for This compound would be its activity at opioid receptors. Furthermore, the exploration of related piperidine and piperazine compounds has revealed affinities for dopamine and serotonin transporters, highlighting the potential for this structural class to influence monoaminergic systems.

Rational Design and Synthesis of Next-Generation Analogues

The rational design of new molecules is a cornerstone of medicinal chemistry. For This compound , future research will undoubtedly involve the synthesis of a library of analogs to establish a comprehensive structure-activity relationship (SAR).

The synthesis of 4-substituted piperidines can be achieved through various established chemical routes. youtube.comyoutube.com These methods provide a framework for creating derivatives of the target compound.

Table 2: General Strategies for the Synthesis and Modification of 4-Substituted Piperidines

Synthetic ApproachDescriptionKey Intermediates
Reductive AminationReaction of a 4-piperidone (B1582916) with an appropriate amine, followed by reduction.N-phenethyl-4-piperidinone (NPP)
N-AlkylationAlkylation of a pre-formed piperidine ring with a suitable electrophile.4-[2-(2-Methoxy-phenyl)-ethyl] halide
Cyclization ReactionsFormation of the piperidine ring from acyclic precursors.Di-esters, amino-diols
Cross-Coupling ReactionsIntroduction of substituents onto the piperidine or phenyl ring.Boronic acids, organohalides

The synthesis of fentanyl and its analogs often starts from N-phenethyl-4-piperidinone (NPP), which undergoes reductive amination to form 4-anilino-N-phenethylpiperidine (ANPP). nih.govnih.govwikipedia.org This highlights a viable synthetic pathway to generate a variety of 4-substituted phenethylpiperidines. By modifying the starting materials and reaction conditions, a diverse set of analogs of This compound could be synthesized. For example, variations in the substitution pattern on the phenyl ring or modifications to the ethyl linker could be systematically explored. ussc.gov

Rational drug design, guided by computational docking and molecular dynamics simulations, can predict how structural modifications will affect binding to specific biological targets. nih.gov This in silico-guided approach can prioritize the synthesis of compounds with the highest likelihood of desired activity, making the drug discovery process more efficient.

Exploration of Specific Disease Pathways and Therapeutic Potential

The therapeutic potential of This compound and its future analogs will be explored in various disease models, guided by its identified biological targets.

Given the structural similarity to known centrally acting agents, a significant focus of future research will be on its potential in treating central nervous system (CNS) disorders. The piperidine moiety is a common feature in drugs targeting the CNS. clinmedkaz.org

Table 3: Potential Therapeutic Applications for 4-Phenethylpiperidine Derivatives

Disease AreaRationale
Pain Management The 4-phenethylpiperidine scaffold is a known opioid receptor agonist. nih.govnih.gov
Neurodegenerative Diseases Modulation of neurotransmitter systems (dopamine, serotonin) is a key strategy.
Psychiatric Disorders Interaction with serotonin and dopamine receptors and transporters is a common mechanism for antidepressants and antipsychotics.
Cancer Some piperidine derivatives have shown potential as anticancer agents. clinmedkaz.org
Inflammatory Conditions Certain piperidine-containing compounds exhibit anti-inflammatory properties. nih.gov

For example, a related compound, 2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one, has been investigated for its antiglioma activity, suggesting a potential role for such structures in oncology. nih.gov The broad biological activity of piperidine derivatives suggests that a comprehensive screening of This compound in various disease models could uncover novel therapeutic applications. researchgate.net

The journey from a novel chemical entity to a therapeutic agent is long and complex. For This compound , the initial steps will involve a thorough characterization of its pharmacology and toxicology. Based on the established knowledge of related compounds, this molecule holds potential for future investigation across a spectrum of therapeutic areas, particularly in the realm of CNS disorders and pain management.

Q & A

Q. What are the recommended synthetic routes for 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, piperidine derivatives can be synthesized via nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Temperature control : Moderate heating (40–60°C) balances reactivity and side-product formation.
  • Purification : Recrystallization or column chromatography achieves >99% purity .
    A comparative study of similar compounds reported yields up to 99% by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity and substituent positions.
  • HPLC : Assess purity (>99%) using reverse-phase columns with UV detection.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    NIST-standardized databases provide reference spectra for cross-validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Critical protocols include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Emergency response : Immediate flushing with water for skin contact; medical consultation for ingestion .
  • Storage : In airtight containers, away from oxidizers and heat sources .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations.
  • Structural analysis : X-ray crystallography or DFT calculations to correlate substituent effects with activity .
  • Theoretical frameworks : Apply receptor-binding models (e.g., docking studies) to explain discrepancies in pharmacological data .

Q. What methodological considerations are essential when designing in vivo studies to evaluate the neuropharmacological potential of this compound?

Methodological Answer: Key considerations:

  • Model selection : Rodent models (e.g., Morris water maze for cognitive effects).
  • Dose optimization : Pilot studies to establish LD50 and therapeutic windows.
  • Pharmacokinetics : LC-MS/MS to monitor plasma concentrations and metabolite profiles .
  • Controls : Vehicle and positive controls (e.g., known CNS drugs) to validate results .

Q. How do reaction mechanisms differ when modifying the piperidine ring versus the methoxyphenyl moiety in this compound?

Methodological Answer:

  • Piperidine modifications : N-alkylation via SN2 mechanisms under basic conditions (e.g., K2CO3 in acetonitrile) .
  • Methoxyphenyl modifications : Electrophilic substitution (e.g., nitration) or demethylation (e.g., BBr3 in DCM) .
    Mechanistic studies should employ:
    • Kinetic isotope effects to identify rate-determining steps.
    • Intermediate trapping (e.g., TEMPO for radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.